Product packaging for 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one(Cat. No.:CAS No. 821004-00-6)

1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one

Cat. No.: B12534651
CAS No.: 821004-00-6
M. Wt: 276.3 g/mol
InChI Key: OWMXQRZSIWKUJJ-UHFFFAOYSA-N
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Description

1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one is a synthetic chalcone derivative designed for advanced materials science and photophysical research. This compound features an anthracene moiety linked to an ethoxy-substituted propenone chain, a structural motif known to confer valuable electronic properties. Chalcones of this class are of significant interest for their non-linear optical (NLO) properties, particularly when they crystallize in non-centrosymmetric space groups, making them strong candidates for applications in photonic devices and frequency conversion . Researchers also value these compounds for their fluorescence characteristics, which can be tuned for potential use in organic light-emitting diodes (OLEDs) or as molecular probes . The molecular structure can be characterized by techniques such as single-crystal X-ray diffraction to determine key parameters like dihedral angles between ring systems and the configuration around the central double bond, which directly influence its solid-state properties . Furthermore, such specialty chalcones are frequently investigated using Density Functional Theory (DFT) calculations to model their electronic environment, vibrational assignments, and molecular electrostatic potential, providing deep insights into their structure-activity relationships . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H16O2 B12534651 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one CAS No. 821004-00-6

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

821004-00-6

Molecular Formula

C19H16O2

Molecular Weight

276.3 g/mol

IUPAC Name

1-anthracen-9-yl-3-ethoxyprop-2-en-1-one

InChI

InChI=1S/C19H16O2/c1-2-21-12-11-18(20)19-16-9-5-3-7-14(16)13-15-8-4-6-10-17(15)19/h3-13H,2H2,1H3

InChI Key

OWMXQRZSIWKUJJ-UHFFFAOYSA-N

Canonical SMILES

CCOC=CC(=O)C1=C2C=CC=CC2=CC3=CC=CC=C31

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes for 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one

The construction of the this compound scaffold can be approached through several established synthetic methodologies, primarily involving the formation of the α,β-unsaturated ketone system.

Condensation Reactions Utilizing Anthracene-9-carbaldehyde and Related Precursors

A prominent and well-documented method for the synthesis of related anthracenyl chalcones involves the Claisen-Schmidt condensation. This reaction typically utilizes anthracene-9-carbaldehyde as a key precursor. acs.orgresearchgate.net In a representative synthesis of a similar compound, (Z)-3-(anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one, anthracene-9-carbaldehyde is condensed with 2-ethoxyacetophenone. acs.org This base-catalyzed reaction provides a direct route to the chalcone (B49325) framework.

For the specific synthesis of this compound, a plausible adaptation of the Claisen-Schmidt condensation would involve the reaction of anthracene-9-carbaldehyde with a ketone bearing an ethoxy group, such as ethoxyacetone, in the presence of a base.

Alternatively, the Horner-Wadsworth-Emmons (HWE) reaction offers a powerful and stereoselective method for the formation of the enone's double bond. acs.orgpressbooks.pub This olefination reaction would involve the treatment of anthracene-9-carbaldehyde with a phosphonate-stabilized carbanion. Specifically, a phosphonate (B1237965) ester such as diethyl (2-ethoxy-2-oxoethyl)phosphonate could be deprotonated with a suitable base to generate the corresponding ylide, which would then react with anthracene-9-carbaldehyde to yield the target enone. The HWE reaction is known for its high stereoselectivity, often favoring the formation of the (E)-alkene. acs.orgpressbooks.pubopenstax.org

Another related approach is the Wittig reaction, which utilizes a phosphonium (B103445) ylide to convert an aldehyde or ketone into an alkene. orientjchem.orgfiveable.me In this case, a suitable phosphonium salt, such as (ethoxymethyl)triphenylphosphonium chloride, could be treated with a strong base to generate the corresponding ylide. This ylide would then react with anthracene-9-carbaldehyde to form the desired this compound. The Wittig reaction is a versatile tool for alkene synthesis, although its stereoselectivity can be influenced by the nature of the ylide and the reaction conditions. orientjchem.orgscribd.com

The following table summarizes potential precursors for the synthesis of this compound via condensation reactions:

Reaction TypeAnthracene (B1667546) PrecursorSecond Reactant
Claisen-Schmidt CondensationAnthracene-9-carbaldehydeEthoxyacetone
Horner-Wadsworth-EmmonsAnthracene-9-carbaldehydeDiethyl (2-ethoxy-2-oxoethyl)phosphonate
Wittig ReactionAnthracene-9-carbaldehyde(Ethoxymethyl)triphenylphosphonium chloride

Reaction Conditions and Optimizations for Yield and Stereoselectivity (e.g., Z-configuration)

The optimization of reaction conditions is crucial for maximizing the yield and controlling the stereoselectivity of the enone synthesis. In the case of Claisen-Schmidt condensations for related anthracenyl chalcones, the reaction is typically carried out in an alcoholic solvent, such as ethanol (B145695), in the presence of an aqueous base like sodium hydroxide (B78521) (NaOH). acs.org The reaction is often conducted at room temperature with stirring for several hours. acs.org The product, being a solid, can then be isolated by filtration.

The stereochemical outcome of these condensation reactions can be influenced by the reaction conditions. For instance, the synthesis of (Z)-3-(anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one resulted in the Z-isomer. acs.orgwikipedia.org The formation of a specific isomer can be dependent on factors such as the choice of base, solvent, and temperature.

In the Horner-Wadsworth-Emmons reaction, the stereoselectivity is often high, with a strong preference for the formation of the (E)-alkene. acs.orgpressbooks.pub This is attributed to the thermodynamic stability of the transition state leading to the E-isomer. However, modifications to the phosphonate reagent and reaction conditions, such as the Still-Gennari modification, can be employed to favor the formation of the (Z)-alkene. pressbooks.pub

The following table outlines typical reaction conditions for the synthesis of related anthracenyl chalcones, which can be adapted for the target compound:

ParameterCondition
SolventEthanol acs.org
BaseAqueous NaOH acs.org
TemperatureRoom Temperature acs.org
Reaction TimeSeveral hours acs.org

Exploration of Novel Synthetic Approaches

Beyond traditional condensation reactions, the exploration of novel synthetic methodologies is crucial for developing more efficient, sustainable, and versatile routes to this compound.

Catalyst-Mediated Pathways for Enone Formation

Modern organic synthesis increasingly relies on catalyst-mediated reactions to enhance efficiency and selectivity. For the synthesis of enones, various catalytic systems have been developed. These include transition metal catalysts, such as palladium and ruthenium, which can facilitate cross-coupling reactions or oxidation processes to generate the enone functionality. While specific examples for the target molecule are not documented, general principles of catalyst-mediated enone synthesis can be applied.

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes. In the context of synthesizing this compound, this could involve the use of greener solvents, minimizing waste by employing atom-economical reactions, and utilizing catalytic methods to reduce the need for stoichiometric reagents. For instance, developing a one-pot synthesis that avoids the isolation of intermediates would align with green chemistry principles by reducing solvent usage and waste generation.

Derivatization and Functionalization Strategies

The this compound molecule possesses multiple reactive sites, making it a versatile platform for further chemical modification. The anthracene moiety, the enone double bond, and the carbonyl group are all amenable to a variety of chemical transformations.

The α,β-unsaturated ketone functionality is particularly reactive. fiveable.me It can undergo nucleophilic attack at either the carbonyl carbon (1,2-addition) or the β-carbon (1,4-addition or conjugate addition). openstax.orglibretexts.org The choice between these two pathways is influenced by the nature of the nucleophile and the reaction conditions.

A significant reaction for α,β-unsaturated ketones is the Michael addition, which involves the 1,4-addition of a nucleophile. wikipedia.orgorganic-chemistry.org A wide range of nucleophiles, including amines, thiols, and carbanions, can be employed in Michael additions to introduce new functional groups at the β-position of the enone. For instance, the reaction of an anthracenyl enone with a Michael donor can lead to the formation of a new carbon-carbon bond. buchler-gmbh.com

Furthermore, the double bond of the enone can participate in cycloaddition reactions. The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for the formation of six-membered rings. acs.orgzbaqchem.com The anthracene core itself is a known diene in Diels-Alder reactions, typically reacting at the 9 and 10 positions. researchgate.netacs.orgorientjchem.orgscribd.comzbaqchem.com This reactivity could be exploited to construct complex polycyclic systems. The enone functionality could also potentially act as a dienophile in a Diels-Alder reaction with a suitable diene. Additionally, [2+2] photocycloadditions between the enone and an alkene are also possible, leading to the formation of cyclobutane (B1203170) rings. wikipedia.org

The carbonyl group of the enone can undergo typical ketone reactions, such as reduction to an alcohol or conversion to an imine. These transformations would provide access to a diverse range of derivatives with potentially new properties and applications. The functionalization of the anthracene core itself, for example through electrophilic substitution, could also be explored, although the reactivity of the enone might need to be considered. nih.gov

The following table lists some potential derivatization strategies for this compound:

Reaction TypeReactive SitePotential Reagents
Michael Additionβ-carbon of enoneAmines, Thiols, Carbanions wikipedia.orgorganic-chemistry.orgbuchler-gmbh.com
Diels-Alder ReactionEnone double bond or Anthracene coreDienes or Dienophiles researchgate.netacs.orgorientjchem.orgscribd.comzbaqchem.com
[2+2] PhotocycloadditionEnone double bondAlkenes wikipedia.org
Carbonyl ReductionCarbonyl groupSodium borohydride, Lithium aluminum hydride
Imine FormationCarbonyl groupPrimary amines

Chemical Modifications of the Anthracene Moiety

The anthracene group in this compound is a key feature that can be chemically modified, primarily through cycloaddition reactions. The electron-rich nature of the anthracene ring system makes it an excellent diene for Diels-Alder reactions.

Diels-Alder Reactions:

The central ring of the anthracene moiety readily participates in [4+2] cycloaddition reactions with various dienophiles. This reaction is a powerful tool for the construction of complex, three-dimensional polycyclic structures. While specific examples with this compound are not extensively documented in the literature, the reactivity of other 9-substituted anthracenes provides a strong basis for predicting its behavior. For instance, reactions of 9-substituted anthracenes with dienophiles such as maleic anhydride (B1165640), N-phenylmaleimide, and dimethyl acetylenedicarboxylate (B1228247) are well-established. These reactions typically proceed at the 9,10-positions of the anthracene ring to yield triptycene-like adducts. The reaction of this compound with a suitable dienophile would lead to the formation of a bridged polycyclic system, functionalized with the ethoxyprop-2-en-1-one moiety. The regioselectivity of the Diels-Alder reaction with unsymmetrical dienophiles can be influenced by both steric and electronic factors of the substituent at the 9-position.

A representative, albeit generalized, reaction scheme for the Diels-Alder reaction of an anthracene derivative is the reaction of anthracene with maleic anhydride to form 9,10-dihydroanthracene-9,10-α,β-succinic anhydride. The reaction is typically carried out by refluxing the reactants in a solvent like xylene.

DieneDienophileProductReaction Conditions
This compoundMaleic AnhydrideBridged polycyclic adductReflux in xylene (predicted)
This compoundN-PhenylmaleimideBridged polycyclic adduct(predicted)
This compoundDimethyl AcetylenedicarboxylateBridged polycyclic adduct(predicted)

This table presents predicted reactions based on the known reactivity of anthracene derivatives.

Transformations at the Ethoxyprop-2-en-1-one Core

The ethoxyprop-2-en-1-one core of the molecule is a classic α,β-unsaturated ketone (enone) system, which is susceptible to a variety of chemical transformations. These include Michael additions, cyclization reactions to form heterocycles, and modifications of the ethoxy group.

Michael Addition:

The electrophilic β-carbon of the enone system is prone to nucleophilic attack in a Michael (1,4-conjugate) addition reaction. A wide range of nucleophiles, including amines, thiols, and carbanions, can be added to the double bond. This reaction is a fundamental method for carbon-carbon and carbon-heteroatom bond formation. The reactivity of chalcones in Michael additions is well-documented and is influenced by the electronic nature of the substituents on the aromatic rings.

Synthesis of Heterocyclic Compounds:

The enone functionality is a versatile precursor for the synthesis of various heterocyclic systems. These reactions typically involve the condensation of the chalcone with a binucleophilic reagent, leading to the formation of a new ring.

Pyrimidines: Reaction of this compound with guanidine (B92328) hydrochloride in the presence of a base, such as sodium hydroxide in ethanol, is expected to yield a 2-amino-4-(anthracen-9-yl)-6-substituted-pyrimidine. The ethoxy group at the 3-position could potentially be eliminated or participate in the reaction depending on the specific conditions.

Pyrazoles: Condensation with hydrazine (B178648) derivatives (e.g., hydrazine hydrate (B1144303) or phenylhydrazine) in a suitable solvent like ethanol can lead to the formation of pyrazoline derivatives, which can be subsequently oxidized to the corresponding pyrazoles.

Isoxazoles: Reaction with hydroxylamine (B1172632) hydrochloride can yield isoxazoline (B3343090) derivatives, which can be converted to isoxazoles.

ReagentResulting Heterocycle
Guanidine HydrochloridePyrimidine (B1678525) derivative
Hydrazine HydratePyrazole (B372694) derivative
PhenylhydrazinePhenyl-substituted pyrazole derivative
Hydroxylamine HydrochlorideIsoxazole derivative

This table outlines potential heterocyclic syntheses based on the known reactivity of chalcones.

Synthesis of Polycyclic Architectures Incorporating the Compound Scaffold

The structure of this compound serves as a building block for the synthesis of more complex polycyclic architectures. These syntheses can involve intramolecular reactions or multi-step sequences that build upon the initial transformations of the core scaffold.

Intramolecular Cyclization:

Under certain conditions, such as acid catalysis, intramolecular cyclization reactions can occur. For instance, if the ethoxy group were hydrolyzed to a hydroxyl group, an intramolecular Michael addition could potentially lead to the formation of a furanone-type ring system fused to the anthracene moiety, although this is a speculative pathway. More established are acid-catalyzed cyclizations of related anthracenol derivatives to form homotriptycenes.

Multi-step Synthesis of Fused Heterocycles:

The products obtained from the initial transformations of the ethoxyprop-2-en-1-one core can be further elaborated to construct fused polycyclic systems. For example, a pyrimidine derivative formed as described in section 2.3.2 could undergo further reactions on the anthracene ring or the pyrimidine ring to build additional fused rings. The synthesis of polycyclic N-heterocyclic compounds through multi-component cyclization strategies is a known approach, and the reactive handles on the chalcone derivative make it a suitable substrate for such transformations.

Advanced Structural Elucidation and Solid State Analysis

X-ray Crystallography of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one and its Analogues

X-ray crystallography offers an unambiguous determination of the atomic arrangement in the solid state. Analysis of the title compound's analogues, such as (Z)-3-(Anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one and (E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one, reveals detailed information about their conformation, bond angles, and packing behavior. analis.com.mynih.gov

The molecular structure of these anthracene-based chalcones is characteristically non-planar. The central propenone linker (–CO–CH=CH–) can exist in either an E (trans) or Z (cis) configuration with respect to the central C=C double bond. For instance, (Z)-3-(Anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one was found to exist in the Z configuration. analis.com.myorientjchem.orgresearchgate.net In contrast, other analogues like (E)-1-(Anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-one and (E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one adopt the E configuration. nih.govrsc.org

A significant feature of these molecules is the substantial twist between the planar anthracene (B1667546) moiety and the second aromatic ring. analis.com.mynih.gov This is quantified by the dihedral angle between the two ring systems. In the case of the 2-ethoxyphenyl analogue, this angle is a pronounced 78.17 (9)°. analis.com.myresearchgate.net For an analogue bearing a 2-chloro-6-fluorophenyl group, the dihedral angle is 63.42 (8)°. nih.gov

Table 1: Selected Torsion and Dihedral Angles in Anthracene Chalcone (B49325) Analogues
Compound AnalogueParameterValue (°)Reference
(Z)-3-(Anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-oneDihedral Angle (Benzene vs. Anthracene)78.17 (9) analis.com.myresearchgate.net
Dihedral Angle (Propene vs. Benzene)44.5 (2) analis.com.myorientjchem.org
Dihedral Angle (Propene vs. Anthracene)81.1 (2) analis.com.myorientjchem.org
Torsion Angle (O1–C7–C8–C9)19.0 (3) orientjchem.org
(E)-1-(Anthracen-9-yl)-3-(4-bromophenyl)prop-2-en-1-oneDihedral Angle (Bromophenyl vs. Anthracene)35.52 (7) rsc.org
Torsion Angle (C8–C9–C10–C23)-50.2 (3) rsc.org
(E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-oneDihedral Angle (Benzene vs. Anthracene)63.42 (8) nih.gov

The crystal structures of these chalcone derivatives are stabilized by a network of weak non-covalent interactions. C-H···O hydrogen bonds are a common and critical motif, often involving the carbonyl oxygen atom. analis.com.myresearchgate.netresearchgate.net In the crystal of (Z)-3-(anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one, these interactions link molecules into chains along the crystallographic a-axis. analis.com.myorientjchem.org

In addition to hydrogen bonding, C-H···π interactions play a significant role in stabilizing the crystal packing. analis.com.myresearchgate.netrsc.org These interactions occur between hydrogen atoms and the electron-rich faces of the aromatic anthracene or phenyl rings. For some analogues, π-π stacking interactions are also observed, where the planar aromatic rings of adjacent molecules arrange in a parallel fashion, with centroid-to-centroid distances of approximately 3.76 Å. researchgate.netresearchgate.net These combined forces create robust three-dimensional supramolecular architectures. nih.govresearchgate.net

Table 2: Dominant Intermolecular Interactions in Anthracene Chalcone Analogues
Compound AnalogueInteraction TypeDescriptionReference
(Z)-3-(Anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-oneC-H···OLinks molecules into chains along the a-axis. analis.com.myorientjchem.org
C-H···πProvides further crystal structure stabilization. analis.com.myresearchgate.net
(E)-1-(Anthracen-9-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-oneC-H···O and π-πStabilize the overall crystal structure. researchgate.net
(E)-1-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-oneC-H···O, C-H···π, and π-πMolecules linked into dimers by C-H···O bonds; dimers stacked via π-π interactions. researchgate.netelixirpublishers.com

A particularly noteworthy finding is the crystallization of certain analogues in non-centrosymmetric space groups. For example, (Z)-3-(Anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one crystallizes in the orthorhombic P2₁2₁2₁ space group. analis.com.myorientjchem.org The absence of a center of inversion is a prerequisite for materials to exhibit second-order nonlinear optical (NLO) properties. Therefore, the crystallization in such a space group strongly implies that these chalcone derivatives could be promising candidates for NLO applications, such as frequency doubling of light. analis.com.myorientjchem.org This structural feature is a direct consequence of the specific molecular packing and intermolecular forces at play.

Advanced Spectroscopic Characterization

While X-ray crystallography provides a static picture of the molecule in the solid state, advanced spectroscopic techniques offer dynamic information about conformation in solution and the nature of chemical bonds.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed structure and conformation of molecules in solution. For chalcone derivatives, high-resolution ¹H and ¹³C NMR, along with two-dimensional techniques like COSY, HSQC, and NOESY, are employed to unambiguously assign all proton and carbon signals and to determine the molecule's preferred conformation. nih.gov

In the ¹H NMR spectrum of an anthracene chalcone, characteristic signals include those for the vinylic protons of the propenone bridge. The coupling constant (J-value) between these two protons is diagnostic of the stereochemistry: a large coupling constant (typically ~15 Hz) is indicative of a trans (E) isomer, while a smaller value suggests a cis (Z) isomer. researchgate.net The aromatic region of the spectrum shows a complex series of multiplets corresponding to the protons on the anthracene and phenyl rings. Signals for the ethoxy group (–O–CH₂–CH₃) are expected in the aliphatic region, typically as a quartet for the methylene (B1212753) protons and a triplet for the methyl protons. umich.edu

Conformational analysis can be performed using techniques like 2D NOESY (Nuclear Overhauser Effect Spectroscopy), which detects through-space correlations between protons that are close to each other. nih.gov The presence or absence of specific NOE cross-peaks can confirm the relative orientation of the different parts of the molecule, such as the spatial relationship between the aromatic rings and the propenone linker, providing insights into the solution-state conformation that may differ from the solid-state structure. nih.govnih.gov

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule, providing a fingerprint of its functional groups and bonding characteristics. researchgate.netnih.gov For this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the stretching vibration of the carbonyl group (C=O).

In α,β-unsaturated ketones like chalcones, this C=O stretching frequency is sensitive to electronic and steric effects. For a related disubstituted anthracene chalcone, this band was observed at 1645 cm⁻¹. analis.com.my Generally, for chalcones, this peak appears in the range of 1640-1690 cm⁻¹. analis.com.myresearchgate.net The precise position of the band is influenced by conjugation with the aromatic rings and the C=C double bond, which tends to lower the frequency compared to a simple saturated ketone. The spectrum also contains characteristic bands for the aromatic C=C stretching vibrations (typically 1500-1600 cm⁻¹) and C-H bending vibrations. analis.com.my Analysis of these vibrational frequencies, often aided by computational methods like Density Functional Theory (DFT), allows for a detailed understanding of the bond strengths and electronic structure within the molecule. researchgate.netkahedu.edu.in

Mass Spectrometry for Mechanistic Pathway Elucidation (e.g., fragmentation patterns, reaction intermediates)

Mass spectrometry serves as a pivotal analytical technique for the structural characterization of "this compound" and for gaining insights into its formation pathways. The fragmentation patterns observed in mass spectra provide a molecular fingerprint, allowing for the confirmation of the compound's structure and the identification of potential intermediates formed during its synthesis, which is often achieved through a Claisen-Schmidt condensation. nih.govresearchgate.net While specific mass spectrometric studies detailing the fragmentation of "this compound" are not extensively documented in the available literature, the fragmentation behavior can be predicted based on the known patterns of related chalcones, anthracenyl compounds, and other α,β-unsaturated ketones. oak.go.krresearchgate.net

The electron ionization (EI) mass spectrum of "this compound" would be expected to exhibit a molecular ion peak [M]•+ corresponding to its molecular weight. The subsequent fragmentation of this molecular ion is dictated by the relative stability of the resulting cations and neutral losses. The presence of the anthracene moiety, the carbonyl group, the α,β-unsaturated system, and the ethoxy group provides several potential cleavage sites.

A plausible fragmentation pathway for "this compound" would involve initial cleavages around the propenone linker, which is a common feature in the mass spectra of chalcones. oak.go.kr The most characteristic fragmentations are expected to be α-cleavages relative to the carbonyl group and cleavages at the C-C bonds of the propenone bridge.

Key Fragmentation Pathways:

Loss of the Ethoxy Group: Fragmentation can be initiated by the loss of the ethoxy radical (•OCH2CH3) or an ethylene (B1197577) molecule (C2H4) via a McLafferty-type rearrangement, if sterically feasible, from the ethoxy substituent, although this is generally less favored in aromatic ketones compared to aliphatic ones. A more likely fragmentation is the loss of an ethyl radical (•CH2CH3) followed by carbon monoxide.

Cleavage of the Propenone Bridge: The C-C bonds of the enone system are susceptible to cleavage. This can lead to the formation of the anthracenoyl cation or a related anthracenyl fragment.

Formation of Anthracenyl Cations: Due to the high stability of the aromatic system, the formation of ions containing the anthracene moiety is highly probable. A key fragment would be the anthracenoyl cation [C14H9CO]+. Subsequent loss of carbon monoxide (CO) would yield the anthracenyl cation [C14H9]+.

Retro-Diels-Alder (RDA) type reaction: While less common for the main fragmentation pathway, complex rearrangements and RDA-type fragmentations within the anthracene core could occur at higher energies, leading to smaller aromatic fragments.

These fragmentation patterns are instrumental in elucidating the mechanistic pathway of the Claisen-Schmidt condensation used for its synthesis. The reaction involves the condensation of 9-anthracenecarboxaldehyde with 1-ethoxyacetone. Mass spectrometry can be employed to analyze the reaction mixture at different time points to detect the presence of starting materials, the final product, and any reaction intermediates. For instance, the detection of the molecular ions corresponding to the starting materials would decrease over time, while the intensity of the molecular ion of the final product would increase. More importantly, the detection of ions that could be attributed to aldol (B89426) addition intermediates (before dehydration) could provide evidence for the reaction mechanism.

Below is a proposed table of major fragment ions for "this compound" and their potential structures, which could be used to identify the compound and understand its formation.

m/zProposed Fragment StructureFormulaDescription
300[M]•+C21H16O2Molecular Ion
271[M - C2H5]•+C19H11O2Loss of ethyl radical from the ethoxy group
255[M - OCH2CH3]•+C21H15OLoss of ethoxy radical
205[C14H9CO]+C15H9OAnthracenoyl cation
177[C14H9]+C14H9Anthracenyl cation (from loss of CO from m/z 205)

This predictive analysis, grounded in the established fragmentation behavior of similar chemical classes, underscores the power of mass spectrometry not only in verifying the identity of the target molecule but also in providing critical data for mechanistic studies of its synthesis.

Computational Chemistry and Theoretical Investigations

Electronic Structure and Molecular Orbital Analysis

The electronic properties of a molecule are fundamental to understanding its reactivity, photophysical behavior, and potential applications in materials science. Analysis of the frontier molecular orbitals and charge distribution provides a detailed picture of the molecule's electronic landscape.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's electronic transitions and reactivity. The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic conductivity. mdpi.com

For analogous chalcone (B49325) compounds, the HOMO-LUMO energy gap has been shown to be a significant indicator of intramolecular charge transfer. mdpi.com In many chalcone derivatives, the HOMO is often localized on the electron-donating part of the molecule, while the LUMO is centered on the electron-accepting portion. um.edu.my For instance, in a study of (E)-1-(4-nitrophenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-one, the HOMO was found to be concentrated on the phenylthiophene donor group, with the LUMO residing on the nitro-substituted acceptor. um.edu.my This D-π-A (Donor-π-Acceptor) structure leads to a smaller energy gap, facilitating charge transfer. um.edu.my

In the case of anthracene-containing chalcones, the extensive π-system of the anthracene (B1667546) moiety plays a significant role in the electronic structure. For 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the charge densities in the HOMO state are delocalized over the anthracene rings and the enone moiety. In the LUMO state, these densities are concentrated on one of the anthracene rings and the enone group. researchgate.net The calculated HOMO-LUMO gap for this compound was found to be in excellent agreement with the experimental value derived from its absorption spectrum, highlighting the predictive power of these computational methods. researchgate.net

A smaller HOMO-LUMO gap generally suggests higher chemical reactivity and lower kinetic stability. researchgate.net The energy gaps for various chalcone derivatives have been reported to fall within a range that makes them suitable for applications in optoelectronics. um.edu.my

Table 1: Calculated HOMO-LUMO Energy Gaps for Analogous Chalcone Derivatives

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
1,3-Bis(anthracen-9-yl)prop-2-en-1-one researchgate.net--3.07
(E)-1-(4-nitrophenyl)-3-(4-phenylthiophen-2-yl)prop-2-en-1-one um.edu.my-6.5267-3.33453.192
(E)-4-(3-(4-phenylthiophen-2-yl) acryloyl)benzonitrile um.edu.my-6.4880-3.05183.436
A 3-nitro-substituted chalcone derivative mdpi.com-6.225-2.4883.737

This table presents data for analogous compounds to provide a predictive reference for the properties of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one.

The molecular electrostatic potential (MEP) is a valuable tool for understanding the charge distribution within a molecule and for predicting its reactive sites. uni-muenchen.denih.gov The MEP surface maps the electrostatic potential onto the electron density surface, with different colors representing regions of varying potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents areas of positive potential (electron-poor), which are prone to nucleophilic attack. uni-muenchen.de

In chalcone derivatives, the carbonyl oxygen atom of the enone moiety is consistently a site of high negative electrostatic potential, making it a primary center for electrophilic interactions. mdpi.com The distribution of the MEP can be influenced by the nature and position of substituents on the aromatic rings. cumhuriyet.edu.tr The topography of the MESP can also be employed to quantify the strength of π-conjugation within the molecule. rsc.org For weakly interacting molecules, the negative-valued critical points in the MESP can serve as anchoring points for positively charged atoms of an interacting species. mdpi.com

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a widely used computational method for investigating the ground-state properties of molecules with a good balance of accuracy and computational cost. cumhuriyet.edu.tr

The three-dimensional structure of a molecule is crucial to its properties and biological activity. DFT calculations are frequently used to determine the most stable conformation of a molecule by optimizing its geometry to a minimum energy state.

For several anthracene-chalcone derivatives, a key structural feature is the significant twist between the anthracene ring system and the propenone bridge. researchgate.netnih.gov For instance, in 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, the anthracene rings are twisted at significant angles from the plane of the enone group. researchgate.net This twisted conformation is attributed to the steric bulk of the anthracene rings. researchgate.net

In (E)-1-(anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one, the enone moiety adopts an E conformation, and there is a considerable dihedral angle between the terminal benzene (B151609) and anthracene rings. nih.gov Similarly, in (E)-3-(anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, the molecule is not planar, with the prop-2-en-1-one bridge making substantial dihedral angles with both the benzene and anthracene rings. doaj.org

The conformation of the enone moiety itself, whether s-cis or s-trans, is another important aspect. In 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, an s-trans configuration is observed. researchgate.net The presence of intramolecular hydrogen bonding can, in some cases, lock the enone moiety into a specific conformation. researchgate.net

Table 2: Key Dihedral Angles in Analogous Anthracene-Chalcone Derivatives

CompoundDihedral Angle 1Angle (°)Dihedral Angle 2Angle (°)
1,3-Bis(anthracen-9-yl)prop-2-en-1-one researchgate.netAnthracene A - Enone Plane85.21Anthracene B - Enone Plane83.98
(E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one nih.govBenzene - Anthracene63.42--
(E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one doaj.orgBenzene - Prop-2-en-1-one63.00Anthracene - Prop-2-en-1-one42.62

This table presents data for analogous compounds to provide a predictive reference for the properties of this compound.

DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the absorption bands observed in its infrared (IR) and Raman spectra. By comparing the calculated frequencies with experimental spectra, a detailed assignment of the vibrational modes can be achieved.

For chalcone derivatives, the characteristic vibrational modes include the C=O stretching of the carbonyl group, the C=C stretching of the enone bridge, and various vibrations associated with the aromatic rings. usim.edu.my In a study of an alkoxylated chalcone, the carbonyl group vibration was observed, and its frequency was noted to be dependent on the strength of the bond, the presence of lone pairs on the oxygen, and inductive effects. usim.edu.my The conjugation in the C=C double bond of the ethylene (B1197577) moiety also gives rise to a characteristic band. usim.edu.my

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for studying the electronic excited states of molecules. rsc.orgescholarship.org It is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in UV-Vis spectra, and to analyze the nature of electronic transitions. escholarship.org

In the context of anthracene derivatives, TD-DFT calculations have been successfully employed to understand their photophysical properties. rsc.org For some anthracene-based systems, the emission spectra are dominated by the locally excited state of the anthracene moiety, with minimal electronic interaction with other parts of the molecule. rsc.org TD-DFT can also be used to predict the oscillator strengths of electronic transitions, which relate to the intensity of absorption peaks. rsc.org

For chalcones, TD-DFT is a valuable tool for rationalizing shifts in absorption spectra due to changes in substituents or solvent. cumhuriyet.edu.tr The method can also be used to investigate the properties of excited states, such as their geometries and dipole moments, which is particularly useful for understanding fluorescence phenomena. researchgate.net The accuracy of TD-DFT in predicting excitation energies can be influenced by the choice of functional and the inclusion of solvent effects. escholarship.org

Simulation of Absorption and Emission Spectra

The simulation of absorption and emission spectra through computational methods offers a detailed understanding of the electronic transitions within this compound. While direct simulations for this specific molecule are not extensively documented in the provided context, insights can be drawn from studies on structurally similar anthracene-based chalcones.

Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), are instrumental in predicting the ultraviolet-visible (UV-Vis) absorption spectra. These calculations can determine the excitation energies and oscillator strengths of the principal electronic transitions. For analogous compounds, the absorption spectra are characterized by bands corresponding to π-π* transitions within the anthracene moiety and the propenone bridge. For instance, in a related compound, 1,3-Bis(anthracen-9-yl)prop-2-en-1-one, DFT calculations at the B3LYP/6-311++G(d,p) level showed excellent agreement between the calculated and observed band gap (3.07 eV vs. 3.03 eV). nih.gov This suggests that similar computational approaches would yield reliable predictions for this compound.

The simulation of emission spectra (fluorescence) involves calculating the energy difference between the first excited singlet state (S1) and the ground state (S0) at the optimized geometry of the S1 state. Chalcone derivatives containing the anthracene moiety are known for their interesting fluorescence properties. researchgate.net For example, (E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one in a chloroform (B151607) solution displays fluorescence with a maximum emission at 450 nm when excited at 380 nm. researchgate.net Computational models can help to elucidate the nature of the emitting state and the factors influencing the fluorescence quantum yield.

A summary of typical computational data for a related anthracene chalcone is presented below:

Computational ParameterValueReference
MethodDensity Functional Theory (DFT) nih.gov
Functional/Basis SetB3LYP/6-311++G(d,p) nih.gov
Calculated Band Gap3.07 eV nih.gov
Experimental Band Gap3.03 eV nih.gov

Characterization of Singlet and Triplet Excited States

The photophysical and photochemical properties of this compound are governed by the nature of its singlet and triplet excited states. Computational studies on related 9,10-disubstituted anthracene derivatives have shown that substitutions can influence fluorescence properties, while the absorption, first, and second triplet state energies remain largely unaffected. rsc.org

DFT and TD-DFT calculations are employed to determine the energies and characteristics of the lowest singlet (S1) and triplet (T1) excited states. The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a key factor. In many anthracene derivatives, the HOMO is localized on the anthracene ring, while the LUMO may extend over the propenone bridge, indicating a charge-transfer character for the S0 → S1 transition.

The characterization of triplet states is particularly important for understanding processes like intersystem crossing (ISC) and potential applications in areas such as photodynamic therapy or as sensitizers in triplet-triplet annihilation upconversion. rsc.org The energy of the T1 state relative to the S1 state dictates the efficiency of ISC. Computational studies can predict these energy levels and the spin-orbit coupling between the singlet and triplet manifolds, which governs the ISC rate. For many anthracene derivatives, the T1 state is typically located at approximately half the energy of the S1 state.

Excited State PropertyDescription
Singlet State (S1) The lowest energy excited state reached upon absorption of a photon. Its decay back to the ground state (S0) is responsible for fluorescence. The nature of this state can have significant intramolecular charge transfer (ICT) character.
Triplet State (T1) A lower energy excited state with two unpaired electrons of the same spin. It is typically populated from the S1 state via intersystem crossing (ISC). Due to its longer lifetime, it can participate in various photochemical reactions.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling is a valuable tool for elucidating the mechanisms of chemical reactions, providing details that are often difficult to obtain experimentally.

Transition State Identification and Energy Barrier Calculations

For reactions involving this compound, such as its synthesis via Claisen-Schmidt condensation or its participation in cycloaddition reactions, computational methods can identify the transition state (TS) structures and calculate the associated energy barriers. nih.govnih.gov The Claisen-Schmidt condensation, for instance, involves the reaction of an aldehyde (anthracene-9-carbaldehyde) with a ketone in the presence of a base. nih.gov

The general procedure for locating a transition state involves optimizing the geometries of the reactants and products and then using a variety of search algorithms (like the synchronous transit-guided quasi-Newton method) to find the saddle point on the potential energy surface that connects them. researchgate.net Frequency calculations are then performed to confirm that the located structure is a true transition state, characterized by a single imaginary frequency corresponding to the motion along the reaction coordinate. researchgate.net The activation energy barrier is the energy difference between the transition state and the reactants.

Reaction StepComputational DetailSignificance
Reactant/Product OptimizationGeometry optimization to find the minimum energy structures.Provides the starting and ending points of the reaction pathway.
Transition State SearchUtilization of algorithms like QST2 or QST3 to locate the saddle point.Identifies the highest energy point along the reaction coordinate.
Frequency CalculationCalculation of vibrational frequencies at the TS geometry.Confirms the TS with one imaginary frequency and provides the zero-point vibrational energy correction.
Energy BarrierCalculation of the energy difference between the TS and reactants.Determines the kinetic feasibility of the reaction.

Solvent Effects on Reaction Pathways

The solvent can have a profound impact on reaction rates and mechanisms. Computational models can account for solvent effects either implicitly, by treating the solvent as a continuous medium (e.g., using the Polarizable Continuum Model, PCM), or explicitly, by including individual solvent molecules in the calculation.

For reactions involving polar or charged species, such as the enolate intermediate in a Claisen-Schmidt condensation, the polarity of the solvent can significantly stabilize or destabilize intermediates and transition states. A study on the reaction of (anthracen-9-yl)methyl sulfides with electron-deficient acetylenes highlighted the role of the solvent in dictating the reaction pathway, leading to a diversity in reactivity. epa.gov

Photophysical Properties and Photochemistry

Absorption and Emission Characteristics

The electronic absorption and emission spectra of anthracenic compounds are typically characterized by structured bands in the UV and visible regions, arising from π-π* transitions within the conjugated aromatic system.

The UV-Vis absorption spectrum of chalcones containing an anthracene (B1667546) group is dominated by the electronic transitions of the anthracene core. For a closely related compound, 1,3-bis(anthracen-9-yl)prop-2-en-1-one, the longest wavelength absorption maximum is observed at 383 nm. nih.gov This absorption is attributed to the transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). nih.gov The HOMO and LUMO in these types of molecules are generally delocalized over the anthracene rings and the enone bridge. nih.gov

Table 1: UV-Vis Absorption Data for a Related Anthracene Chalcone (B49325)

Compound λmax (nm) Solvent

Note: Data is for a related compound due to the absence of specific data for 1-(anthracen-9-yl)-3-ethoxyprop-2-en-1-one.

Chalcones incorporating an anthracene unit are known to be fluorescent. researchgate.net The fluorescence properties are a key feature of interest for these molecules. researchgate.net For instance, the related compound (E)-3-(anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one, when dissolved in chloroform (B151607), displays a maximum fluorescence emission at 450 nm upon excitation at 380 nm. researchgate.net Similarly, (Z)-3-(anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one has been noted for its fluorescent properties, which are of interest for applications in non-linear optics. researchgate.netnih.gov

The fluorescence quantum yield, a measure of the efficiency of the fluorescence process, is highly dependent on the molecular structure and the surrounding environment. For many anthracene derivatives, substitution at the 9- and 10-positions can enhance fluorescence by preventing π-π stacking and inhibiting intersystem crossing. mdpi.com Specific quantum yield values for this compound are not documented in the reviewed literature.

Table 2: Fluorescence Emission Data for a Related Anthracene Chalcone

Compound Excitation λ (nm) Emission λmax (nm) Solvent

Note: Data is for a related compound due to the absence of specific data for this compound.

The fluorescence lifetime, which is the average time a molecule spends in the excited state before returning to the ground state, is a crucial parameter for understanding the photophysical dynamics. Detailed studies on the fluorescence lifetimes and the specific radiative and non-radiative decay pathways for this compound are not available in the current body of scientific literature. For anthracene and its derivatives, non-radiative decay pathways can include intersystem crossing to the triplet state and internal conversion. The presence of the enone bridge and the ethoxy group in the target molecule would be expected to influence these decay pathways.

Environmental Effects on Photophysical Behavior

The photophysical properties of fluorescent molecules can be significantly affected by their local environment, including solvent polarity and the state of aggregation.

Solvatochromism, the change in the color of a substance when it is dissolved in different solvents, is a common phenomenon for molecules with a significant change in dipole moment upon excitation. In basic conditions, deprotonated forms of some anthracene derivatives exhibit a red-shifted and broadened absorption spectrum. mdpi.com While no specific studies on the solvatochromism of this compound have been reported, it is plausible that its photophysical properties would show some dependence on solvent polarity due to the presence of the carbonyl group and the ethoxy substituent.

Aggregation-induced emission is a phenomenon where non-emissive or weakly emissive molecules become highly luminescent upon aggregation in a poor solvent or in the solid state. This effect is often attributed to the restriction of intramolecular motions in the aggregated state, which blocks non-radiative decay channels. While AIE is a significant area of research for fluorescent probes rsc.org, there are no specific studies available that investigate the AIE properties of this compound. The solid-state emission properties of related anthracene-containing chalcones have been noted to differ from their solution-state behavior, which can be attributed to different crystal packing and intermolecular interactions. mdpi.com

Table 3: List of Chemical Compounds Mentioned

Compound Name
This compound
(Z)-3-(Anthracen-9-yl)-1-(2-ethoxyphenyl)prop-2-en-1-one
1,3-Bis(anthracen-9-yl)prop-2-en-1-one
(E)-3-(Anthracen-9-yl)-1-(2-bromophenyl)prop-2-en-1-one
9-acetylanthracene (B57403)
9-anthracenecarboxaldehyde
2-ethoxyacetophenone
1-(anthracen-9-yl)-2-methylprop-2-en-1-one
9-anthroylacetone
Naphthalene
Tetracene
9,10-bis(p-hydroxyphenyl)anthracene
(E)-1-(Anthracen-9-yl)-3-(2-chloro-6-fluorophenyl)prop-2-en-1-one
2-chloro-6-fluorobenzaldehyde
(E)-3-(Anthracen-9-yl)-1-(4-bromophenyl)prop-2-en-1-one
4-bromoacetophenone
1-(Anthracen-9-yl)-3-phenylprop-2-en-1-one
9-anthracenemethanol
1,2-Di(anthracen-9-yl)ethyne
(2E,4Z)-5-(anthracen-9-yl)-2-cyanopenta-2,4-dienamide
(E)-3-(anthracen-9-yl)acrylaldehyde
2-cyanoacetamide
1-Anthracen-9-yl-3-diazoindol-2-one

Photochemical Reactivity and Stability

The photochemical reactivity of this compound is anticipated to be dominated by the anthracene core, which is known to undergo characteristic light-induced reactions. The presence of the electron-withdrawing acryl group at the 9-position can, however, modulate this reactivity.

The most prominent photochemical reaction of anthracene and its derivatives is the [4+4] photocycloaddition, leading to the formation of a dimer. This reaction typically occurs upon irradiation with UV light, where an excited-state anthracene molecule reacts with a ground-state molecule. researchgate.net For 9-substituted anthracenes, this dimerization can result in two main isomers: the head-to-head and the head-to-tail dimer. The regioselectivity of this reaction is often influenced by the nature of the substituent at the 9-position. In many cases, 9-substituted anthracenes preferentially form the head-to-tail photodimer in solution to minimize steric hindrance and electrostatic repulsion between the substituents. researchgate.net

The general mechanism for the photodimerization of anthracenes involves the excitation of an anthracene monomer to its singlet excited state, which can then form an excimer with a ground-state monomer. This excimer can then proceed to form the stable dimer. rsc.org The reaction is often reversible, with the dimer capable of reverting to the monomers upon heating or irradiation at a shorter wavelength. This reversible photo-induced cycloaddition has been explored for applications in developing photoresponsive materials. rsc.org

While specific studies on the photodimerization of this compound are not available, research on similar 9-vinyl substituted anthracenes has shown that they can undergo [4+4] dimerization reactions. It is therefore highly probable that this compound would also exhibit this characteristic photoreactivity.

Data on Photodimerization of Related Anthracene Derivatives

Direct quantitative data such as the quantum yield of photodimerization for this compound could not be located in the reviewed literature. However, for context, the quantum yields of photodimerization for various anthracene derivatives can vary significantly depending on the substituent and the reaction conditions. For some intramolecular systems, cyclization quantum yields as high as 0.65–0.72 have been observed. rsc.org

Table 1: Postulated Photodimerization Products of this compound This table is illustrative and based on the known photodimerization behavior of 9-substituted anthracenes.

Dimer Type Postulated Structure Remarks
Head-to-Tail Dimer where the 9-position of one anthracene moiety is linked to the 10-position of the other, and vice versa, with the substituents oriented away from each other. Generally the favored isomer for 9-substituted anthracenes due to reduced steric hindrance.

In addition to photodimerization, anthracene derivatives are susceptible to photodegradation, particularly in the presence of oxygen. A common pathway for the photodegradation of anthracenes involves the reaction with singlet oxygen to form an endoperoxide across the 9 and 10 positions of the anthracene ring. rsc.org This endoperoxide can be unstable and may decompose upon further irradiation or heating to yield various oxidation products, with anthraquinone (B42736) derivatives being common final products.

For this compound, irradiation in the presence of air is likely to lead to the formation of an endoperoxide. The subsequent decomposition of this intermediate could lead to the cleavage of the anthracene moiety and the formation of 9,10-anthraquinone and other degradation products derived from the ethoxyprop-2-en-1-one side chain. The rate of photodegradation would be dependent on factors such as the solvent, the concentration of oxygen, and the intensity and wavelength of the irradiation.

Studies on other 9-substituted anthracenes have shown that the nature of the substituent can influence the photostability. For instance, the encapsulation of a 9-anthracene derivative within a protein was found to significantly enhance its photostability by shielding it from oxygen.

Data on Photodegradation of Related Anthracene Derivatives

Specific kinetic data for the photodegradation of this compound is not available in the public domain. However, studies on the photodegradation of anthracene itself have shown that it can be degraded to form 9,10-anthraquinone and other products. The photostability of chalcone derivatives, which share the α,β-unsaturated ketone moiety, has also been noted to be a factor in their application, with some being described as photolabile.

Table 2: Potential Photodegradation Products of this compound This table is illustrative and based on known photodegradation pathways of anthracene derivatives.

Product Type Postulated Structure/Identity Formation Pathway
Endoperoxide This compound-9,10-endoperoxide Reaction of the excited anthracene moiety with singlet oxygen.
Anthraquinone Derivative 9,10-Anthraquinone Decomposition of the endoperoxide intermediate.

Advanced Applications in Materials Science and Chemical Research

Organic Electronic and Optoelectronic Materials

The development of organic electronic and optoelectronic materials is a rapidly growing field, with applications ranging from flexible displays to advanced sensor technologies. Anthracene (B1667546) derivatives, in particular, have been extensively studied for their charge transport and luminescent properties. nih.gov

While specific reports on the integration of 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one into Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs) are not extensively documented, the potential of anthracene derivatives in these applications is well-established. Anthracene-based materials are often utilized as host materials in the emissive layer of OLEDs due to their high thermal and morphological stability. ossila.com For instance, 9,10-Bis(2-naphthyl)anthracene (ADN) is a widely used host for blue OLEDs. ossila.com

The performance of organic electronic devices is critically dependent on several factors, including the alignment of frontier molecular orbital (HOMO and LUMO) energy levels, the supramolecular arrangement of molecules in the solid state, and the thin-film morphology. nih.gov The introduction of substituents at the 9 and 10 positions of the anthracene core can modulate these properties. For this compound, the ethoxypropenone group can influence the molecular packing and electronic properties, which are crucial for charge transport in OFETs and efficient electroluminescence in OLEDs. The modification of the anthracene structure through such additions can extend the π-electron system and tune the molecular packing, which are key factors for enhancing device performance. nih.govmdpi.com

Anthracene chalcones, a class of compounds structurally related to this compound, have demonstrated significant third-order non-linear optical (NLO) properties. acs.orgplos.orgnih.gov These properties arise from the delocalized π-electron system that extends from an electron donor to an electron acceptor group through a π-conjugated bridge. plos.orgnih.gov In anthracene chalcones, the anthracene moiety often acts as the π-conjugated bridge, facilitating intramolecular charge transfer (ICT), which is crucial for a strong NLO response. plos.orgnih.gov

Studies on various anthracene chalcones have revealed their potential for applications in optical power limiting and switching. acs.org For example, the NLO properties of pyridine-based anthracene chalcones have been investigated using the Z-scan technique, demonstrating two-photon assisted reverse saturable absorption and self-focusing nonlinear refraction. acs.org The third-order NLO susceptibility of some anthracenyl chalcones has been found to be significantly higher than that of related chalcone (B49325) derivatives, making them promising materials for NLO devices. plos.orgnih.govresearchgate.net

Below is a table summarizing the NLO properties of some representative anthracene chalcones, which provides an insight into the potential NLO characteristics of this compound.

CompoundNonlinear Refractive Index (n₂) (cm²/W)Nonlinear Absorption Coefficient (β) (cm/W)Third-Order NLO Susceptibility (χ⁽³⁾) (esu)Reference
(2E)-1-(anthracen-9-yl)-3-(pyridin-2-yl)prop-2-en-1-one (2PANC)Stronger than 3PANC---~10⁻³⁴ acs.org
(2E)-1-(anthracen-9-yl)-3-(pyridin-3-yl)prop-2-en-1-one (3PANC)---Stronger than 2PANC~10⁻³⁴ acs.org
(E)-1-(9-anthryl)-3-(4-nitrophenyl)prop-2-en-1-one (N-ANC)~10⁻⁸~10⁻⁵--- researchgate.net
Anthracenyl Chalcones (ACs)NegativeReverse Saturable Absorption1.10 x 10⁻⁴ plos.orgnih.gov

Fluorescent Probes for Chemical Sensing (non-biological)

The inherent fluorescence of the anthracene core makes its derivatives, including this compound, excellent candidates for the development of fluorescent probes for chemical sensing.

The design of fluorescent chemosensors and chemodosimeters often relies on modulating the fluorescence properties of a fluorophore upon interaction with a specific analyte. researchgate.netfao.org For anthracene-based probes, a common strategy involves attaching a receptor unit to the 9-position of the anthracene. This can lead to fluorescence quenching in the free probe. Upon reaction with the target analyte, a chemical transformation occurs that restores or enhances the fluorescence, leading to a "turn-on" response. researchgate.netfao.orgnih.gov

Key mechanisms governing the fluorescence response include Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). acs.org In a PET sensor, the receptor can quench the fluorescence of the anthracene through electron transfer. Binding of an analyte to the receptor can inhibit this process, thereby turning the fluorescence on. In an ICT-based sensor, the interaction with an analyte can alter the electronic properties of the molecule, leading to a change in the fluorescence emission. acs.org The α,β-unsaturated ketone moiety in this compound can act as a reactive site for certain analytes, making it a potential candidate for a chemodosimeter, where an irreversible chemical reaction leads to a detectable change in fluorescence. researchgate.netfao.org

Anthracene derivatives have been successfully employed as fluorescent probes for the detection of various inorganic ions and small molecules. For instance, anthracene-based chemodosimeters have been developed for the selective detection of mercury (II) ions (Hg²⁺), where the hydrolysis of a thioacetal group attached to the anthracene core leads to a significant fluorescence enhancement. acs.org Similarly, a Schiff base probe derived from 2-aminoanthracene (B165279) has been shown to be a selective and sensitive "turn-on" fluorescent sensor for chromium (III) ions (Cr³⁺) in aqueous media. nih.gov

The detection of small molecules has also been demonstrated. For example, fluorescent probes based on 9-anthracenecarboxaldehyde derivatives have been designed for the detection of hydrogen sulfide (B99878) (H₂S) through a nucleophilic reaction with the C=C double bond. nih.gov Another anthracene-based chalcone has been utilized for the detection of nitroaromatic explosives like picric acid in aqueous solutions. nih.gov The reactive nature of the propenone group in this compound suggests its potential for similar applications in detecting specific ions or small molecules through a reaction-based sensing mechanism.

Building Block in Supramolecular Chemistry and Self-Assembly

The rigid and planar structure of the anthracene moiety makes it an excellent building block for the construction of well-defined supramolecular architectures through non-covalent interactions. The self-assembly of anthracene derivatives can lead to the formation of various nanostructures with interesting photophysical properties.

The substituents on the anthracene core play a crucial role in directing the self-assembly process. For example, the introduction of different functional groups can influence the intermolecular interactions and molecular packing modes. rsc.org Modifications at the 9 and 10 positions of the anthracene ring can challenge the typical herringbone packing and promote a more overlapped lamellar structure, which can be advantageous for charge transport properties. nih.gov

The compound this compound, with its specific substitution pattern, can be expected to exhibit unique self-assembly behavior. The interplay between the π-π stacking of the anthracene cores and potential intermolecular interactions involving the ethoxypropenone group would dictate the final supramolecular structure. The ability to form ordered assemblies makes such compounds interesting for applications in organic electronics and sensor arrays. Furthermore, anthracene derivatives have been used to create complex molecular architectures, including tunable luminescent lanthanide supramolecular assemblies, highlighting the versatility of the anthracene unit as a scaffold in supramolecular chemistry. acs.orgnih.gov

Host-Guest Interactions and Complexation

There is no available research that investigates the capacity of this compound to act as either a host or a guest molecule in supramolecular complexes. The potential for the anthracene moiety to engage in π-π stacking or for the enone and ethoxy groups to participate in hydrogen bonding or dipole-dipole interactions suggests that it could theoretically participate in such chemistry; however, no experimental studies have been published to confirm or characterize these interactions.

Applications in Catalysis or as Synthetic Intermediates

No specific applications of this compound in the field of catalysis or as a key intermediate in the synthesis of more complex molecules have been documented in the reviewed literature.

Ligand Design for Metal-Catalyzed Reactions

There are no published studies on the design or synthesis of metal complexes using this compound as a ligand. The enone portion of the molecule contains potential coordination sites (the carbonyl oxygen and the etheral oxygen) that could chelate to a metal center. However, its efficacy and utility as a ligand in metal-catalyzed reactions have not been explored or reported.

Role in Complex Molecule Synthesis

While the structure of this compound, a type of chalcone, suggests its potential as a precursor in various organic transformations (e.g., Michael additions, cycloadditions), there is no specific information available in the scientific literature detailing its use as a synthetic intermediate in the construction of more complex molecular architectures.

Future Research Directions and Perspectives

Development of Asymmetric Synthetic Methodologies

The synthesis of chalcones is often achieved through Claisen-Schmidt condensation. nih.govjchemrev.comnih.govanalis.com.my For 1-(Anthracen-9-yl)-3-ethoxyprop-2-en-1-one, this would typically involve the reaction of 9-acetylanthracene (B57403) with an appropriate electrophile. While effective for producing the racemic mixture, the development of asymmetric synthetic routes is a crucial next step. Chiral catalysts could be employed to achieve enantiomerically enriched products, which is particularly important for applications in nonlinear optics and as chiral probes in biological systems. frontiersin.org Future research could focus on the use of transition metal-based chiral catalysts or organocatalysts to control the stereochemistry of the enone backbone, leading to materials with tailored chiroptical properties. frontiersin.org

Advanced Time-Resolved Spectroscopic Investigations of Excited State Dynamics

The anthracene (B1667546) unit suggests that this compound possesses interesting photophysical characteristics. mdpi.com Advanced time-resolved spectroscopic techniques, such as femtosecond transient absorption spectroscopy, are essential to unravel the complex excited-state dynamics of this molecule. researchgate.netrsc.org These studies can elucidate the pathways of energy relaxation, including intramolecular charge transfer (ICT), intersystem crossing, and fluorescence. rsc.org Understanding the influence of solvent polarity and viscosity on these dynamics will be critical. nih.govrsc.org For instance, in polar solvents, push-pull chromophores often exhibit significant Stokes shifts and changes in fluorescence quantum yield, which can be harnessed for sensing applications. rsc.org Investigating the potential for excited state intramolecular proton transfer (ESIPT) in hydroxylated analogs could also reveal new photophysical phenomena. mdpi.com

Computational Design of Functionalized Analogs with Tunable Properties

Computational chemistry, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), offers a powerful tool for the rational design of functionalized analogs of this compound with tailored properties. analis.com.mylanl.govrsc.org By modeling the effects of different substituent groups on the anthracene and phenyl rings, it is possible to predict and tune the electronic and optical properties of the molecule. mdpi.com For example, the introduction of electron-donating or electron-withdrawing groups can modulate the HOMO-LUMO energy gap, thereby altering the absorption and emission wavelengths. researchgate.net Computational studies can also predict nonlinear optical (NLO) properties, guiding the synthesis of new materials for applications in photonics and optoelectronics. analis.com.mylanl.gov

Exploration of New Materials Applications through Combinatorial Chemistry

The core structure of this compound serves as a versatile scaffold for the generation of a combinatorial library of new materials. By systematically varying the substituents on the aromatic rings, a wide range of compounds with diverse properties can be synthesized and screened for various applications. nih.gov This high-throughput approach can accelerate the discovery of novel materials for organic light-emitting diodes (OLEDs), organic solar cells, and fluorescent chemosensors. analis.com.mymdpi.comnumberanalytics.com For instance, the inherent fluorescence of the anthracene moiety can be modulated by the substituents, leading to probes for detecting specific analytes or changes in the microenvironment. mdpi.com

Integration into Multi-component Systems for Synergistic Functionalities

The integration of this compound into multi-component systems represents a promising avenue for creating materials with synergistic or emergent properties. rsc.org This could involve its use as a ligand in the formation of coordination polymers or metal-organic frameworks (MOFs). rsc.org The resulting materials could exhibit enhanced charge transfer characteristics, novel photoluminescence, or catalytic activity. rsc.org Furthermore, the incorporation of this compound into binary systems, such as co-crystals or polymer matrices, could lead to the development of "functional crystals" with applications in non-solvent chemical reactions or as photoresponsive materials. rsc.org The study of such systems will require a combination of advanced synthesis, characterization, and computational modeling to understand and control the intermolecular interactions that govern the final properties.

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